3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Lipophilicity Physicochemical properties Matched molecular pair

3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 96644-12-1) is a synthetic chromen-4-one (chromone) derivative with the molecular formula C16H8BrF3O3 and a molecular weight of 385.14 g/mol. The compound features a 4-bromophenyl substituent at the 3-position, a hydroxyl group at the 7-position, and a trifluoromethyl group at the 2-position of the chromone scaffold.

Molecular Formula C16H8BrF3O3
Molecular Weight 385.136
CAS No. 96644-12-1
Cat. No. B2579250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
CAS96644-12-1
Molecular FormulaC16H8BrF3O3
Molecular Weight385.136
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br
InChIInChI=1S/C16H8BrF3O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H
InChIKeyOOYXXJOCHQEYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 96644-12-1): Structural Identity and Procurement Baseline


3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 96644-12-1) is a synthetic chromen-4-one (chromone) derivative with the molecular formula C16H8BrF3O3 and a molecular weight of 385.14 g/mol . The compound features a 4-bromophenyl substituent at the 3-position, a hydroxyl group at the 7-position, and a trifluoromethyl group at the 2-position of the chromone scaffold. These structural features place it within the broader class of halogenated, trifluoromethylated flavonoids, which have been investigated as kinase inhibitor scaffolds and chemical biology probes [1]. Basic physicochemical characterization confirms a commercial purity of ≥95% as supplied by specialty chemical vendors . Due to the absence of primary bioactivity data in peer-reviewed literature indexed by major databases, the evidence base for this specific compound relies on class-level structural inference and physicochemical comparison with close analogs.

Why Generic Substitution of 3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Is Scientifically Unsupported


In-class chromen-4-one derivatives cannot be interchanged without altering the chemical and biological profile because the three key substituents on this scaffold—the C-3 aryl halogen, the C-2 trifluoromethyl group, and the C-7 hydroxyl group—each independently modulate lipophilicity, electronic distribution, metabolic stability, and target engagement potential . The specific combination of a para-bromophenyl group with a free 7-OH and a 2-CF3 moiety defines a unique chemical space; substitution of bromine with chlorine or fluorine alters halogen bonding capacity and steric bulk, while methylation of the 7-OH eliminates a critical hydrogen-bond donor. General class-level SAR for chromenone kinase inhibitors indicates that even single-atom changes at the C-3 phenyl ring can shift kinase selectivity profiles [1]. Therefore, generic replacement without explicit matched-pair experimental data risks introducing uncontrolled variables that invalidate comparative SAR or chemical probe experiments.

3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Quantitative Differentiation Evidence Guide


Lipophilicity-Driven Differentiation: cLogP of 7-OH vs. 7-OCH3 Analog

The free 7-hydroxyl group of the target compound confers a significantly lower calculated partition coefficient compared to its closest commercially available analog, 3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one (CAS 105258-07-9), which features a 7-methoxy substituent. The 7-OH → 7-OCH3 substitution is a classic matched molecular pair transformation that increases lipophilicity by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic –OH → –OCH3 replacement [1]. Lower lipophilicity in the target compound implies reduced passive membrane permeability but enhanced aqueous solubility, an important trade-off in the design of chemical probes where avoiding non-specific binding and precipitation in aqueous assay media is critical [2].

Lipophilicity Physicochemical properties Matched molecular pair Chromone SAR

Halogen-Dependent Reactivity: C3 Para-Bromophenyl vs. C3 Para-Chlorophenyl

The para-bromine substituent on the 3-phenyl ring of the target compound offers a chemically differentiated handle for further derivatization via metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) compared to the corresponding para-chlorophenyl analog 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS unassigned; generic structure reported in patent families [1]). The C–Br bond dissociation energy is approximately 337 kJ/mol, significantly lower than the C–Cl bond at ~397 kJ/mol [2]. This makes the brominated compound a more reactive substrate for palladium-catalyzed couplings under milder conditions, while the chlorinated analog would require more forcing conditions or specialized ligands. This differential reactivity is directly relevant to procurement for synthetic chemistry groups who intend to use the compound as a late-stage diversification handle in library synthesis.

Halogen bonding Cross-coupling reactivity Medicinal chemistry Chromone SAR

Hydrogen-Bond Donor Capability: 7-OH vs. 7-H Chromenone Analog

The 7-hydroxy group on the target compound provides a hydrogen-bond donor (HBD) that is absent in the non-hydroxylated parent chromen-4-one scaffold (7-H analog). In kinase inhibitor design, the 7-OH group of chromenone/flavonoid scaffolds frequently engages the hinge-binding region of the ATP-binding pocket via a hydrogen bond with the backbone carbonyl of a key residue (e.g., Glu or Asp in the hinge). Loss of this HBD by des-hydroxy substitution (7-H) eliminates this interaction, which class-level SAR indicates can reduce kinase binding affinity by 10- to 100-fold depending on the specific kinase target [1]. While direct affinity measurements for this specific compound have not been reported, the presence of the 7-OH distinguishes it from non-hydroxylated chromenones that lack this critical pharmacophoric feature for kinase hinge binding .

Hydrogen bonding Target engagement Solubility Chromone scaffold

Procurement-Guiding Application Scenarios for 3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one


Chemical Probe Design Requiring a Free 7-OH Hydrogen-Bond Donor

For kinase inhibitor chemical probe campaigns, the 7-OH group distinguishes this scaffold from non-hydroxylated analogs (e.g., CAS 172739-50-3) by providing a hinge-binding hydrogen-bond donor critical for ATP-competitive kinase engagement [1]. Researchers should select CAS 96644-12-1 when the target kinase is predicted or known to require a chromone 7-OH interaction, rather than using the 7-H or 7-methoxy variants which lack this pharmacophoric feature.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 4-Bromophenyl Moiety

The C–Br bond at the para position of the 3-phenyl ring provides a reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The significantly lower C–Br bond dissociation energy (~337 kJ/mol) compared to C–Cl (~397 kJ/mol) enables diversification under milder catalytic conditions [2]. This makes CAS 96644-12-1 the preferred substrate over the corresponding 4-chlorophenyl analog for medicinal chemistry groups building compound libraries through late-stage functionalization.

Physicochemical Property Optimization: Balancing Lipophilicity and Solubility

The target compound's calculated cLogP (~4.0–4.3) places it in a more favorable aqueous solubility range compared to the 7-methoxy analog (CAS 105258-07-9, estimated cLogP ~4.5–5.0), reducing the risk of assay interference from compound aggregation or non-specific binding [3]. Procurement decisions for high-throughput screening (HTS) campaigns where aqueous solubility and minimal non-specific binding are critical should favor the 7-OH compound over the more lipophilic 7-OCH3 derivative.

Quote Request

Request a Quote for 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.